(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O5S3/c1-2-15-29-23-14-13-21(37(27,32)33)17-24(23)36-26(29)28-25(31)19-9-11-20(12-10-19)38(34,35)30-16-5-7-18-6-3-4-8-22(18)30/h1,3-4,6,8-14,17H,5,7,15-16H2,(H2,27,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHVTTKOXSYOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural components, including sulfonyl, amide, and thiazole groups, suggest a variety of interactions with biological targets, which may lead to therapeutic applications.
Structural Characteristics
The compound's structure can be broken down into several key functional groups:
- Dihydroquinoline moiety : Known for various biological activities, including anticancer and antimicrobial properties.
- Sulfonyl group : Often enhances solubility and bioavailability.
- Thiazole ring : Frequently associated with antibacterial and antifungal activities.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors involved in disease pathways. The sulfonyl and benzamide groups are likely critical for binding to these targets. For instance, compounds with similar structures have demonstrated the ability to inhibit enzymes related to inflammation and cancer progression .
Biological Activities
Research indicates that the compound exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of quinoline and thiazole can inhibit tumor cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression .
- Antimicrobial Properties : Compounds structurally similar to this one have shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent. The presence of the thiazole ring is particularly noteworthy for its role in enhancing antimicrobial efficacy.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes such as COX-2, which are implicated in chronic inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the core structure can significantly impact biological activity. For example:
- The introduction of different substituents on the thiazole ring has been linked to enhanced antimicrobial properties.
- Alterations in the sulfonamide group have shown variations in anticancer efficacy, suggesting that specific functional groups are crucial for activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of N-substituted benzamides with benzothiazole backbones. Below is a structural and functional comparison with analogous compounds derived from the provided evidence:
Structural Variations
Key structural differences lie in the substituents on the benzothiazole ring and the sulfonamide-linked groups.
Notes
Structural Diversity : The benzothiazole scaffold allows extensive modifications, enabling fine-tuning of physicochemical properties for specific applications (e.g., enzyme inhibition, imaging probes).
Stereochemical Considerations : The (Z)-configuration in the target compound and CAS 1005729-21-4 may influence binding geometry compared to (E)-isomers (e.g., CAS 325735-01-1) .
Synthetic Feasibility : Propargyl and sulfonamide groups are synthetically accessible, suggesting scalability for the target compound .
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing (Z)-4-... benzamide?
The synthesis of structurally complex compounds like this typically involves multi-step reactions, including sulfonylation, cyclization, and coupling. For example:
- Sulfonylation : Use of sulfonyl chlorides under anhydrous conditions with bases like triethylamine to activate the quinoline moiety (see similar protocols in ).
- Cyclization : Employing flow chemistry setups (as in ) to enhance control over exothermic steps, ensuring high regioselectivity.
- Cross-coupling : Palladium-catalyzed Sonogashira coupling for introducing the prop-2-yn-1-yl group, using inert atmospheres and dry solvents (analogous to ). Key solvents include DMF or DMSO for polar intermediates and dichloromethane for non-polar steps.
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
- NMR Spectroscopy : 1H/13C NMR for confirming stereochemistry (Z-configuration) and tracking coupling reactions (e.g., thiazole ring formation).
- IR Spectroscopy : Validate sulfonamide (SO2NH) and sulfamoyl (SO2NH2) groups via characteristic stretching bands (~1350 cm⁻¹ and ~1150 cm⁻¹).
- Elemental Analysis : Compare calculated vs. observed C, H, N, S percentages to confirm purity (as in ).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can experimental design (DoE) and machine learning optimize reaction yields and selectivity?
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratios). For example, applied DoE to optimize oxidation steps in flow reactors, achieving 20% yield improvements.
- Bayesian Optimization : As in , this algorithm iteratively adjusts reaction parameters (e.g., residence time, reagent stoichiometry) based on prior outcomes, outperforming manual trial-and-error .
- AI-Driven Simulations : Integrate COMSOL Multiphysics with AI to model reaction kinetics and predict optimal flow rates ( ) .
Q. How should researchers resolve contradictions in spectral data or unexpected byproducts?
- Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., ’s benzo[d]thiazole derivatives).
- Isolation and Crystallography : If unexpected peaks persist, isolate byproducts via column chromatography and analyze via X-ray crystallography (as done in for triazole hybrids).
- Computational Validation : Use DFT calculations to predict NMR shifts and compare with experimental data (referenced in for sulfonamide derivatives).
Q. What computational methods are suitable for modeling the compound’s reactivity and electronic properties?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites, particularly for the sulfamoyl and alkyne groups.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ’s integration of COMSOL for fluid dynamics) .
- Reaction Pathway Prediction : Use heuristic algorithms ( ) to explore feasible mechanisms, such as sulfonyl group transfer or thiazole ring opening .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 40–60°C for 1–4 weeks, monitoring degradation via HPLC (similar to ’s protocols).
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., sulfonamide group stability above 200°C).
- Light Exposure Tests : Assess photodegradation using UV-Vis spectroscopy under ICH Q1B guidelines.
Q. What mechanistic insights exist for reactions involving the sulfamoyl and thiazole moieties?
- Sulfamoyl Reactivity : The sulfamoyl group (SO2NH2) undergoes nucleophilic substitution with alkyl halides in basic conditions (e.g., ’s use of LiAlH4 for reduction).
- Thiazole Ring Dynamics : The thiazole’s nitrogen can act as a hydrogen bond acceptor, influencing supramolecular interactions (observed in ’s docking studies).
- Alkyne Functionalization : The prop-2-yn-1-yl group participates in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling bioconjugation (analogous to ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
